2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol

Description

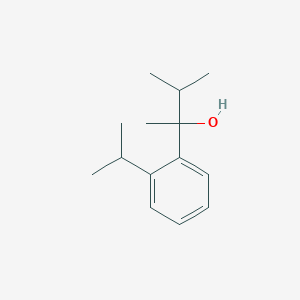

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched alkyl chain and an aromatic iso-propylphenyl substituent. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol . The compound’s structure features a hydroxyl group (-OH) at the C2 position of the butan-2-ol backbone, with a 3-methyl group and a 2-iso-propylphenyl aromatic ring. This configuration introduces steric hindrance and influences its physical and chemical behavior, such as solubility, volatility, and reactivity.

Properties

IUPAC Name |

3-methyl-2-(2-propan-2-ylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10(2)12-8-6-7-9-13(12)14(5,15)11(3)4/h6-11,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGOTNXXGNBMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-iso-propylphenyl magnesium bromide with 3-methyl-2-butanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The process involves the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to the corresponding chloride.

Major Products Formed

Oxidation: 2-(2-iso-Propylphenyl)-3-methylbutan-2-one.

Reduction: 2-(2-iso-Propylphenyl)-3-methylbutane.

Substitution: 2-(2-iso-Propylphenyl)-3-methylbutyl chloride.

Scientific Research Applications

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the iso-propylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

2-(3-Propoxyphenyl)-3-methyl-butan-2-ol (CAS 1443355-42-7)

- Molecular Formula : C₁₄H₂₂O₂ (identical to the target compound).

- Key Difference : The aromatic substituent is a 3-propoxy group (C₃H₇O) instead of a 2-iso-propylphenyl group.

- However, the absence of steric bulk at the ortho position may reduce steric hindrance during reactions .

2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)

- Molecular Formula : C₁₁H₁₆O.

- Key Difference : A simple phenyl group replaces the iso-propylphenyl substituent.

- Impact: The smaller phenyl group reduces molecular weight (vs. This compound also has historical applications as a carbinol intermediate .

Aliphatic Analogues

3-Methyl-2-butanol (CAS 598-75-4)

- Molecular Formula : C₅H₁₂O.

- Key Difference : Lacks aromatic substituents; simpler structure with a hydroxyl group at C2 and a methyl group at C3.

- Impact: The absence of an aromatic ring results in lower boiling point and higher volatility compared to the target compound.

2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Molecular Formula : C₅H₁₀O.

- Key Difference : Contains a double bond in the alkyl chain.

- Impact : The unsaturated structure increases reactivity in oxidation or addition reactions. Its boiling point (98–99°C) and density (0.824 g/cm³) are lower than expected for the target compound due to reduced molecular weight and lack of aromaticity .

Data Table: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|---|

| 2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol | Not Provided | C₁₄H₂₂O₂ | 222.32 | Not Available | Tertiary alcohol, aromatic substituent |

| 2-(3-Propoxyphenyl)-3-methyl-butan-2-ol | 1443355-42-7 | C₁₄H₂₂O₂ | 222.32 | Not Available | Ether-linked aromatic group |

| 2-Methyl-3-phenylbutan-2-ol | 3280-08-8 | C₁₁H₁₆O | 164.25 | Not Available | Phenyl substituent |

| 3-Methyl-2-butanol | 598-75-4 | C₅H₁₂O | 88.15 | 131–132 | Simple aliphatic alcohol |

| 2-Methyl-3-buten-2-ol | 115-18-4 | C₅H₁₀O | 86.13 | 98–99 | Unsaturated alcohol |

Research Findings and Functional Comparisons

Reactivity and Steric Effects

- The iso-propylphenyl group in the target compound creates significant steric hindrance, slowing down reactions like esterification or nucleophilic substitution compared to less hindered analogues (e.g., 3-Methyl-2-butanol) .

- Compounds with unsaturated bonds (e.g., 2-Methyl-3-buten-2-ol) exhibit higher reactivity in oxidation reactions, whereas the target compound’s saturated structure favors stability in acidic or oxidative environments .

Volatility and Environmental Impact

- Smaller aliphatic alcohols (e.g., 3-Methyl-2-butanol) are classified as volatile organic compounds (VOCs) due to low molecular weight and high vapor pressure. The target compound’s aromaticity and higher molecular weight likely reduce volatility, minimizing its role in atmospheric VOC emissions .

Biological Activity

2-(2-iso-Propylphenyl)-3-methyl-butan-2-ol, often referred to as a tertiary alcohol, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a branched alkyl chain and an aromatic ring, which contribute to its lipophilicity and ability to interact with biological membranes. The structural formula can be represented as follows:

This structure is significant for understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group in the alcohol can engage in hydrogen bonding, influencing enzyme activity and receptor interactions.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation: It can bind to various receptors, potentially altering signaling pathways related to inflammation or other physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains.

- Anti-inflammatory Effects: Some investigations have indicated that it may reduce inflammation markers in vitro.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

Case Studies

- Antimicrobial Activity Study:

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating moderate antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

- Anti-inflammatory Study:

- In vitro assays using human macrophage cell lines showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) by approximately 30% at a concentration of 25 µM.

Pharmacokinetic Profile

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics due to its lipophilic nature. Studies indicate a potential bioavailability of around 70%, making it a candidate for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.